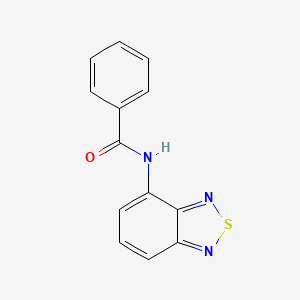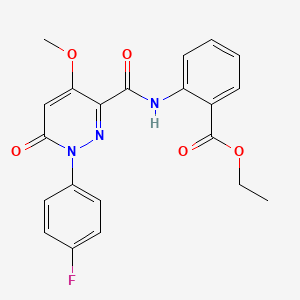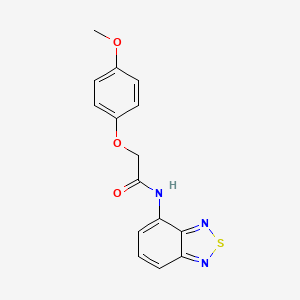![molecular formula C26H32N4O4S B11273476 N-benzyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B11273476.png)
N-benzyl-4-((2,4-dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thienopyrimidine core, a cyclohexane ring, and a benzyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, including the formation of the thienopyrimidine core, the introduction of the benzyl group, and the attachment of the cyclohexane ring. Common synthetic routes may involve:
Formation of the Thienopyrimidine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.
Introduction of the Benzyl Group: This can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with a nucleophile.
Attachment of the Cyclohexane Ring: This step may involve the use of cyclohexanone or cyclohexanol derivatives in a condensation reaction.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclohexane groups, introducing new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which N-BENZYL-4-({2,4-DIOXO-1-[(PROPYLCARBAMOYL)METHYL]-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-3-YL}METHYL)CYCLOHEXANE-1-CARBOXAMIDE exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
DNA Intercalation: The compound might intercalate into DNA, affecting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-Benzyl-2-Naphthylamine: Strukturell ähnlich, aber mit einem Naphthalinkern anstelle eines Thieno[3,2-d]pyrimidin-Kerns.
Benzo[b][1,4]oxazepin-Derivate: Teilen eine Benzylgruppe, unterscheiden sich aber in der Struktur des heterocyclischen Kerns.
Einzigartigkeit
N-Benzyl-4-((2,4-Dioxo-1-(2-oxo-2-(propylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexancarboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seinem Thieno[3,2-d]pyrimidin-Kern einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C26H32N4O4S |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
N-benzyl-4-[[2,4-dioxo-1-[2-oxo-2-(propylamino)ethyl]thieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H32N4O4S/c1-2-13-27-22(31)17-29-21-12-14-35-23(21)25(33)30(26(29)34)16-19-8-10-20(11-9-19)24(32)28-15-18-6-4-3-5-7-18/h3-7,12,14,19-20H,2,8-11,13,15-17H2,1H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
QZUFAOIPWCZYJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCC4=CC=CC=C4)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11273418.png)
![N-{2-[3-({[(5-Chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11273429.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11273432.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11273449.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11273456.png)
![4-[(E)-[(2-Methylphenyl)imino]methyl]-2-nitrophenyl 2,4-dichlorobenzoate](/img/structure/B11273457.png)
![2-{[7-(4-Methoxyphenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide](/img/structure/B11273465.png)
![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11273466.png)

![6-(4-ethyl-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11273488.png)
![1-(3,4-Dimethoxyphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B11273496.png)
